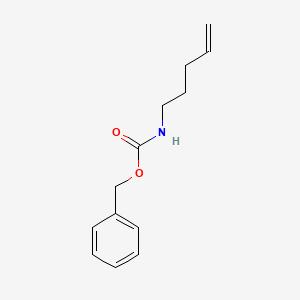

Benzyl pent-4-EN-1-ylcarbamate

Description

Significance in Modern Organic Synthesis

The benzyl (B1604629) carbamate (B1207046) group, often referred to as the carboxybenzyl (Cbz or Z) group, is a well-established protecting group for amines. masterorganicchemistry.com This group is valued for its stability under a wide range of reaction conditions, including those that are basic or nucleophilic. organic-chemistry.org The protection of a primary amine, such as the one in pent-4-en-1-amine, with a benzyl chloroformate allows for selective reactions at other parts of the molecule. The Cbz group can be readily removed under mild conditions, most commonly through catalytic hydrogenation (e.g., using palladium on carbon and hydrogen gas), which cleaves the benzyl C-O bond to release the free amine, toluene (B28343), and carbon dioxide. masterorganicchemistry.com This orthogonality allows for selective deprotection without affecting other sensitive functional groups that might be unstable to acidic or basic conditions. masterorganicchemistry.com

Furthermore, the pent-4-enyl moiety within Benzyl pent-4-en-1-ylcarbamate provides a reactive handle for a variety of carbon-carbon bond-forming reactions. The terminal alkene is a substrate for powerful synthetic transformations such as olefin metathesis, hydroboration-oxidation, and dihydroxylation, enabling the construction of more complex carbon skeletons. For instance, ring-closing metathesis (RCM) of a diallylic amine precursor, which would be structurally related to our target molecule, can be used to synthesize heterocyclic structures. unizar.es

Relevance in Medicinal Chemistry Research

Carbamates are a prevalent structural motif in a wide array of pharmaceuticals and bioactive molecules. nih.govnih.govresearchgate.net The carbamate group is often more stable metabolically than an ester or an amide bond and can act as a bioisostere for these groups. nih.gov This stability, combined with the ability of the carbamate NH and carbonyl oxygen to participate in hydrogen bonding, makes it a valuable linker in drug design. nih.gov

While specific research on this compound as a final drug substance is not widely documented, its role as a key intermediate is evident. For example, dihydroxylated derivatives of this compound have been utilized in the synthesis of 1,4-iminoglycitol derivatives, which are potential glycosidase inhibitors. The synthesis of the hexahydroazepine core of (–)-Balanol, a protein kinase C inhibitor, also involves intermediates with similar structural features. koreascience.kr The terminal alkene can be functionalized to introduce chirality and additional functional groups necessary for biological activity.

Structural Features and their Academic Implications

The academic interest in this compound stems from the interplay of its three key structural components:

The Benzyl Group: This group not only serves as a protecting group but can also influence the stereochemical outcome of reactions at adjacent centers through steric hindrance or by enabling specific coordination with catalysts. uwindsor.ca

The Carbamate Linkage: The planar nature of the carbamate group can impose conformational constraints on the molecule, which can be exploited in asymmetric synthesis to control the stereochemistry of newly formed chiral centers. nih.gov It connects the protecting group to the main carbon chain and influences the electronic properties of the nitrogen atom.

The Pent-4-enyl Chain: The five-carbon chain provides flexibility, while the terminal double bond is a versatile functional group for further elaboration. It is a key element for reactions like palladium-catalyzed carboamination to form substituted pyrrolidines. nih.gov The presence of this alkene allows for the introduction of new functionalities and the construction of cyclic systems.

The combination of these features in a single molecule makes this compound a valuable substrate for exploring new synthetic methodologies and for the efficient construction of molecules with potential biological activity.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₃H₁₇NO₂ |

| Molecular Weight | 219.28 g/mol |

| Appearance | Expected to be a colorless oil or a white solid |

| Solubility | Soluble in common organic solvents like dichloromethane (B109758), ethyl acetate, and methanol. |

Table 2: Spectroscopic Data for a Structurally Related Compound (Benzyl N-allyl-N-((2R,3R)-3-(benzyloxy)-2-((tert-butoxy-carbonyl)amino)pent-4-en-1-yl)carbamate)

Note: This data is for a more complex, but structurally related molecule and is provided for illustrative purposes of the types of spectroscopic signals expected.

| Spectroscopic Data | Description |

| ¹H NMR (500 MHz, CDCl₃) | Signals expected in the regions of δ 7.4-7.2 (aromatic protons), δ 5.8-5.2 (alkene protons), δ 5.1 (benzyl CH₂), δ 4.5-3.9 (protons adjacent to N and O), δ 2.4-2.1 (allylic protons). |

| ¹³C NMR (125 MHz, CDCl₃) | Signals expected around δ 156-155 (carbamate C=O), δ 137-127 (aromatic and alkene carbons), δ 67 (benzyl CH₂), and in the aliphatic region for the pentenyl chain carbons. koreascience.kr |

| IR (film) | Characteristic peaks expected around 3400 cm⁻¹ (N-H stretch), 3030 cm⁻¹ (aromatic/vinylic C-H stretch), 2930 cm⁻¹ (aliphatic C-H stretch), and 1700 cm⁻¹ (carbamate C=O stretch). |

| HRMS-ESI (m/z) | [M+Na]⁺ calculated and found values would confirm the molecular formula. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl N-pent-4-enylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-2-3-7-10-14-13(15)16-11-12-8-5-4-6-9-12/h2,4-6,8-9H,1,3,7,10-11H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADWHHVAJOWURTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCNC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Benzyl Pent 4 En 1 Ylcarbamate and Analogs

Direct Carbamate (B1207046) Formation Approaches

Direct methods for the synthesis of Benzyl (B1604629) pent-4-en-1-ylcarbamate typically involve the straightforward reaction of an amine with a suitable carbonyl-containing electrophile. These approaches are often favored for their simplicity and the ready availability of starting materials.

Reaction of Benzyl Chloroformate with Pent-4-en-1-amine

The reaction of pent-4-en-1-amine with benzyl chloroformate is a conventional and widely employed method for the synthesis of Benzyl pent-4-en-1-ylcarbamate. This transformation, a type of Schotten-Baumann reaction, involves the nucleophilic attack of the primary amine onto the electrophilic carbonyl carbon of benzyl chloroformate. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Commonly, an aqueous solution of a base like sodium carbonate or a tertiary amine such as triethylamine (B128534) in an organic solvent is used. caltech.eduorganic-chemistry.org The choice of solvent and base can influence the reaction rate and yield. Dichloromethane (B109758) or tetrahydrofuran (B95107) are frequently used as solvents. The reaction is often performed at low temperatures, such as 0 °C, to control the exothermicity and minimize side reactions.

Representative Reaction Scheme:

| Reactant A | Reactant B | Base | Solvent | Typical Conditions |

| Pent-4-en-1-amine | Benzyl Chloroformate | Triethylamine | Dichloromethane | 0 °C to room temperature |

| Pent-4-en-1-amine | Benzyl Chloroformate | Sodium Carbonate | Water/DCM | 0 °C |

Carbamoylation through Nucleophilic Reaction with Carbonylimidazolide

An alternative direct approach involves the use of 1,1'-carbonyldiimidazole (B1668759) (CDI) as a phosgene (B1210022) equivalent. This method is considered milder and avoids the handling of highly toxic and corrosive reagents like phosgene or chloroformates. The reaction proceeds in a two-step, one-pot manner. First, the alcohol (benzyl alcohol) reacts with CDI to form an activated imidazolide (B1226674) intermediate. Subsequent addition of the amine (pent-4-en-1-amine) leads to the formation of the desired carbamate.

A notable advantage of this method is that the byproducts, imidazole (B134444) and carbon dioxide, are easily removed. Recent developments have shown that this reaction can be performed efficiently in water, with the product often precipitating out in high purity. organic-chemistry.org This "in-water" protocol offers a greener and more efficient route for the synthesis of carbamates. organic-chemistry.org

| Activating Agent | Nucleophile 1 | Nucleophile 2 | Solvent | Key Advantage |

| 1,1'-Carbonyldiimidazole | Benzyl Alcohol | Pent-4-en-1-amine | THF or Water | Mild conditions, non-toxic byproducts |

Multi-Step Syntheses from Precursors (e.g., 2-pent-4-en-1-yl-1H-isoindole-1,3(2H)-dione)

This compound can also be synthesized through a multi-step sequence starting from a protected form of pent-4-en-1-amine, such as 2-pent-4-en-1-yl-1H-isoindole-1,3(2H)-dione. This phthalimide-protected amine serves as a stable precursor that can be deprotected to reveal the primary amine, which is then immediately reacted to form the carbamate.

The synthesis of the precursor, 2-pent-4-en-1-yl-1H-isoindole-1,3(2H)-dione, is achieved by the reaction of potassium phthalimide (B116566) with 5-bromopent-1-ene. The subsequent deprotection is typically carried out using hydrazine (B178648) hydrate (B1144303) in a solvent like pentane. chemicalbook.com The resulting free pent-4-en-1-amine is then reacted in situ with benzyl chloroformate in the presence of a base like triethylamine in dichloromethane to afford the final product. chemicalbook.com

Synthetic Sequence:

Phthalimide Protection: Potassium phthalimide + 5-Bromopent-1-ene → 2-pent-4-en-1-yl-1H-isoindole-1,3(2H)-dione

Deprotection: 2-pent-4-en-1-yl-1H-isoindole-1,3(2H)-dione + Hydrazine hydrate → Pent-4-en-1-amine

Carbamate Formation: Pent-4-en-1-amine + Benzyl Chloroformate → this compound

| Step | Precursor | Reagents | Product | Reported Yield | Reference |

| 1 | Potassium phthalimide, 5-Bromopent-1-ene | K2CO3, DMF | 2-pent-4-en-1-yl-1H-isoindole-1,3(2H)-dione | 72.5% | |

| 2 & 3 | 2-pent-4-en-1-yl-1H-isoindole-1,3(2H)-dione | 1. NH2NH2·H2O, Pentane; 2. Benzyl Chloroformate, Et3N, CH2Cl2 | This compound | 66% (for step 2 & 3) | chemicalbook.com |

Advanced Carbamate Synthesis Strategies

More sophisticated methods have been developed for the synthesis of carbamates, particularly focusing on the creation of cyclic analogs and achieving enantioselectivity, which is of high importance in the synthesis of biologically active molecules.

Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines via CO2-Capture

A modern and atom-economical approach to carbamate synthesis involves the utilization of carbon dioxide as a C1 building block. This strategy is particularly powerful for the enantioselective synthesis of cyclic carbamates from unsaturated amines. nih.govnih.govacs.org In this methodology, an unsaturated amine is reacted with CO2 in the presence of a bifunctional organocatalyst. nih.govnih.govacs.org This catalyst facilitates the formation of a carbamic acid intermediate, which is then activated for a subsequent enantioselective intramolecular cyclization. nih.govnih.govacs.org

This method allows for the preparation of six-membered cyclic carbamates with high levels of enantioselection. nih.govnih.govacs.org The success of this reaction often depends on carefully optimized conditions, including the choice of catalyst and the presence of specific additives. nih.govnih.gov This approach represents a significant advancement in the synthesis of chiral carbamates, providing access to constrained 1,3-amino alcohols. nih.govnih.govacs.org

| Substrate Type | C1 Source | Catalyst Type | Key Feature |

| Unsaturated Dialkyl Amines | Carbon Dioxide (CO2) | Bifunctional Organocatalyst | Enantioselective cyclization |

Preparation of N-Alkenyl N-Arylcarbamates using Haloformates and N-Alkenyl Arylamines

The synthesis of N-alkenyl N-arylcarbamates, a class of analogs, can be achieved by the reaction of a haloformate, such as benzyl chloroformate, with an N-alkenyl arylamine. This reaction results in the formation of the carbamate with the evolution of a hydrogen halide byproduct. To facilitate this reaction, a hydrogen halide acceptor, such as a tertiary amine or an excess of the arylamine reactant, is typically employed.

This method allows for the preparation of a variety of N-alkenyl N-arylcarbamates by varying the alcohol-derived haloformate and the N-alkenyl arylamine. The resulting carbamates have applications in various fields, including as intermediates in organic synthesis.

General Reaction:

Formation of N-Difluoromethyl Carbamates from Thioformamides

A novel and efficient method has been developed for the synthesis of N-difluoromethyl (N-CF2H) carbamates, along with amides, thiocarbamates, ureas, and formamides. nih.govacs.orgnih.gov This synthetic strategy is centered on the creation and subsequent derivatization of N-CF2H carbamoyl (B1232498) fluorides. nih.govacs.org The core of this process involves a desulfurization-fluorination reaction of thioformamides (—NH—C(H)=S), which is coupled with carbonylation. nih.govacs.orgresearchgate.net

The resulting N-CF2H carbonyl compounds have demonstrated significant stability and are compatible with a wide range of chemical transformations, highlighting their potential as valuable building blocks in the synthesis of complex functional molecules. nih.govacs.org This methodology provides the first effective access to this class of compounds, which were previously difficult to synthesize. nih.govacs.org Prior methods for creating acyclic N-difluoromethyl amides were often unselective and resulted in low yields. acs.org

The robustness of the N-CF2H motif allows for numerous downstream derivatizations. nih.govacs.org For instance, the synthesized N-CF2H carbamoyl fluorides can be readily converted into the corresponding N-CF2H amides in high yields. researchgate.net This synthetic route represents a significant advancement, opening up what was previously uncharted territory in chemical space. acs.org

| Starting Thioformamide | Product (N-CF2H Carbamoyl Fluoride) | Yield (%) |

|---|---|---|

| Aliphatic Thioformamide 1 | Carbamoyl fluoride (B91410) 6 | 85 |

| Aliphatic Thioformamide 2 | Carbamoyl fluoride 7 | 90 |

| Aliphatic Thioformamide 3 | Carbamoyl fluoride 8 | 80 |

| Aliphatic Thioformamide 4 | Carbamoyl fluoride 9 | 82 |

This table summarizes the yields of N-CF2H carbamoyl fluorides obtained from various aliphatic thioformamides, demonstrating the efficiency of the desulfurization-fluorination/carbonylation sequence. The data is based on findings that show aliphatic thioformamides exhibit the desired reactivity, leading to high yields of the corresponding carbamoyl fluorides. researchgate.net

Modular Synthesis of Functionalized Polysaccharide Carbamates

A modular, one-pot synthesis approach has been established for producing functionalized polysaccharide carbamates, offering a versatile method for creating materials with tailored properties. mdpi.comdb-thueringen.de This strategy frequently utilizes polysaccharide phenyl carbonates as activated intermediate compounds. mdpi.comresearchgate.net These activated polysaccharides can then be reacted with a diverse range of primary and secondary amines to yield a wide variety of functional polysaccharide carbamates in a quantitative reaction. researchgate.netmdpi.com

This modular approach allows for the predictable preparation of polysaccharide derivatives with specific reactive groups and desired solubility characteristics. mdpi.comresearchgate.net For example, this method has been successfully employed to synthesize allyl-functionalized polysaccharide carbamates (AFCs) from cellulose (B213188) and xylan. mdpi.com By reacting polysaccharide phenyl carbonates with amines like allylamine (B125299) and 3-(dimethylamino)propyl amine, researchers can introduce alkene moieties for subsequent functionalization (e.g., via thiol-ene chemistry) and tertiary amine groups to control water solubility and pH responsiveness. mdpi.com

The degree of substitution (DS) of the functional groups can be precisely controlled, which in turn dictates the material's properties, such as water solubility and shear-thinning behavior, crucial for applications like 3D-printable hydrogels. mdpi.com This synthetic versatility also extends to the creation of furan- and maleimide-functionalized polysaccharide carbamates, as well as derivatives with alkyne and azide (B81097) groups for click chemistry applications. researchgate.net The synthesis is applicable to various polysaccharides, including cellulose, xylan, and agarose, demonstrating its broad utility. mdpi.comresearchgate.netmdpi.com

| Polysaccharide Base | Activating Group | Functional Amine | Resulting Functional Group | Reference |

|---|---|---|---|---|

| Cellulose/Xylan | Phenyl Carbonate | Allylamine | Allyl Carbamate | mdpi.com |

| Cellulose/Xylan | Phenyl Carbonate | 3-(dimethylamino)propyl amine | Tertiary Amine Carbamate | mdpi.com |

| Xylan/Cellulose | Phenyl Carbonate | 2-aminomethylfuran | Furan-2-ylmethyl Carbamate | researchgate.net |

| Xylan | Phenyl Carbonate | Propargyl amine | Alkynyl Carbamate | researchgate.net |

| Xylan | Phenyl Carbonate | 6-azidohexan-1-amine | Azido Carbamate | researchgate.net |

| Agarose | Phenyl Carbonate | N1,N1-dimethylpropane-1,3-diamine | Tertiary Amine Carbamate | mdpi.com |

This table illustrates the modularity of the synthesis of functionalized polysaccharide carbamates. It shows how different polysaccharide backbones, when activated with phenyl carbonate groups, can be reacted with various amines to introduce a range of specific functionalities. mdpi.comresearchgate.netmdpi.com

Chemical Reactivity and Transformation Pathways

Fundamental Transformations

The core structure of Benzyl (B1604629) pent-4-en-1-ylcarbamate can undergo several fundamental chemical changes, targeting the benzylic position, the carbamate (B1207046) linkage, or the benzyl group itself.

Oxidation Reactions at the Benzylic Position

The benzylic carbon of the benzyl group is susceptible to oxidation due to the stabilizing effect of the adjacent aromatic ring on reaction intermediates. chemistrysteps.com The outcome of the oxidation depends significantly on the strength of the oxidizing agent used.

Strong Oxidation : The use of potent oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇), typically leads to the complete oxidation of the benzylic carbon to a carboxylic acid. chemistrysteps.com In this case, the benzyl group would be converted to a benzoic acid moiety, cleaving the rest of the carbamate structure.

Selective Oxidation : More controlled oxidation can yield the corresponding aldehyde or ketone. Recent advancements have utilized metal-catalyzed systems, such as those involving copper, to achieve selective oxidation of benzylic C-H bonds. nih.govmdpi.com These methods often tolerate various functional groups, including carbamates. mdpi.comacs.orgnih.gov For instance, copper/TEMPO catalysis has been used for the site-selective oxygenation of alkylarenes. mdpi.com The reaction of Benzyl pent-4-en-1-ylcarbamate under these milder conditions would likely yield the corresponding benzoyl derivative.

Table 1: Representative Benzylic Oxidation Reactions

| Oxidizing System | Product Type | Reference |

|---|---|---|

| KMnO₄ or Na₂Cr₂O₇ | Carboxylic Acid | chemistrysteps.com |

| CuCl₂/TEMPO/O₂ | Ketone/Aldehyde | mdpi.com |

Reduction of the Carbamate Moiety to Amine Functionality

The carbamate group in this compound can be reduced through two primary pathways, depending on the reducing agent and reaction conditions. thieme-connect.de

Reduction to N-Methyl Amine : Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), reduce the carbonyl group of the carbamate to a methylene (B1212753) group. thieme-connect.de This transformation converts the secondary carbamate into a tertiary N-methyl amine. The reaction proceeds through the formation of a formamide (B127407) intermediate, which is further reduced to the final amine. thieme-connect.de This method is a valuable route for synthesizing N-methylamines from primary or secondary amines via a carbamate intermediate. thieme-connect.de

Deprotection to Primary Amine : The benzyl group of the carbamate is a common protecting group for amines in organic synthesis. It can be cleaved under hydrogenolysis conditions, typically using hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst. nih.gov This reaction cleaves the O-C bond of the carbamate, leading to the formation of toluene (B28343) and an unstable carbamic acid, which spontaneously decarboxylates to yield the free primary amine, pent-4-en-1-amine. thieme-connect.de

Nucleophilic Substitution Reactions on the Benzyl Group

The benzyl group can participate in nucleophilic substitution reactions. The reactivity is enhanced because the benzylic carbon can form a resonance-stabilized carbocation, facilitating Sₙ1-type reactions. chemistrysteps.com Additionally, the nitrogen atom of the carbamate can itself act as a nucleophile.

Substitution at the Benzylic Carbon : The entire benzyloxycarbonyl group can be displaced by a strong nucleophile, although this is less common than other transformations.

N-Alkylation : The hydrogen on the carbamate nitrogen can be deprotonated with a base, and the resulting anion can act as a nucleophile. Subsequent reaction with an electrophile, such as an alkyl halide, results in the formation of an N-substituted carbamate. oup.comjst.go.jp For example, treatment with sodium hydride (NaH) followed by methyl iodide would yield Benzyl methyl(pent-4-en-1-yl)carbamate. nih.gov

Carbonylation and Cyclization Chemistry

The terminal alkene in this compound makes it a suitable substrate for sophisticated palladium-catalyzed reactions that construct complex heterocyclic structures.

Palladium-Catalyzed Carbonylation of Dihydroxypentenyl Carbamates

Palladium-catalyzed carbonylation reactions are powerful tools for introducing a carbonyl group into a molecule using carbon monoxide (CO). researchgate.netrsc.org In the context of unsaturated carbamates, these reactions often lead to cyclization. Research on related substrates, such as N-protected 5-aminopent-1-en-3-ols, demonstrates that palladium(II) catalysts can promote carbonylative cyclization. mdpi.com The nitrogen or an oxygen atom can act as an intramolecular nucleophile, attacking the palladium-activated alkene. Following CO insertion, a heterocyclic product is formed. mdpi.comresearchgate.net This methodology allows for the synthesis of valuable lactams and other nitrogen-containing heterocycles. organic-chemistry.org

Palladium(II)-Catalyzed Carbonylative Double Cyclization

A more complex and powerful transformation is the palladium(II)-catalyzed carbonylative double cyclization. mdpi.comresearchgate.net This process involves a sequential heterocyclization and cyclocarbonylation in a single step. researchgate.net

For substrates structurally similar to hydroxylated derivatives of this compound, such as N-protected 5-aminopent-1-en-3-ols, this reaction is well-documented. mdpi.com The mechanism typically proceeds as follows:

A Pd(II) species activates the double bond, making it susceptible to intramolecular nucleophilic attack by the nitrogen of the carbamate or a hydroxyl group. mdpi.com

This first cyclization forms a new ring and an alkylpalladium intermediate.

Carbon monoxide (CO) then inserts into the palladium-carbon bond.

A second intramolecular cyclization occurs, where another nucleophile (e.g., the carbamate oxygen) attacks the newly formed acyl-palladium species, leading to the formation of a second ring and regeneration of the Pd(II) catalyst.

This cascade reaction has been employed to synthesize bicyclic furo[3,2-b]pyrrol-2-one derivatives, which are core structures in various natural products and pharmacologically active compounds. mdpi.com

Table 2: Key Palladium-Catalyzed Cyclization Reactions

| Reaction Type | Substrate Type | Catalyst System | Product | Reference |

|---|---|---|---|---|

| Carbonylative Double Cyclization | N-protected 5-aminopent-1-en-3-ols | Pd(II) catalyst, CO | N-protected 6-hydroxyhexahydro-2H-furo[3,2-b]pyrrol-2-ones | mdpi.com |

Carboamination Reactions for Heterocycle Synthesis

Palladium-catalyzed carboamination of γ-aminoalkenes represents a powerful strategy for synthesizing substituted pyrrolidines and other heterocycles. umich.edudicp.ac.cn This methodology allows for the simultaneous formation of a C-C and a C-N bond in a single step. dicp.ac.cn Substrates like tert-butyl pent-4-en-1-ylcarbamate, which is structurally analogous to this compound, have been successfully employed in these reactions. umich.eduresearchgate.net

The reaction typically involves the coupling of the unsaturated carbamate with an aryl or alkenyl halide in the presence of a palladium catalyst and a suitable ligand. umich.edu The mechanism is believed to proceed via syn-insertion of the alkene into a palladium–nitrogen bond. umich.edu These transformations can afford the desired heterocyclic products in moderate to good yields and with high diastereoselectivity. umich.edu The versatility of this reaction allows for the use of various aryl halides, including electron-deficient systems, to generate a diverse library of substituted N-heterocycles. umich.edu

| Substrate Core | Coupling Partner (Ar-X) | Catalyst System | Product Type |

|---|---|---|---|

| pent-4-en-1-ylcarbamate | Aryl Bromide | Pd(OAc)₂ / S-Phos | Aryl-substituted Pyrrolidine |

| pent-4-en-1-ylcarbamate | Aryl Chloride | Pd(OAc)₂ / S-Phos | Aryl-substituted Pyrrolidine |

| pent-4-en-1-ylcarbamate | 4-Bromobenzophenone | Pd(OAc)₂ / P(2-furyl)₃ | Substituted Bicyclic Morpholine (with modified substrate) |

Stereoselective and Directed Transformations

The carbamate group in this compound can play a crucial role in directing transformations, enabling high levels of stereoselectivity and regioselectivity.

Asymmetric Aziridination of Allylic Carbamates

The terminal alkene of this compound is susceptible to aziridination, a reaction that forms a three-membered aziridine (B145994) ring. This transformation is significant as aziridines are valuable building blocks in organic synthesis. Catalytic systems have been developed to achieve this transformation asymmetrically. For example, cobalt-based catalyst systems have been successfully used for the asymmetric aziridination of alkenes under mild conditions, yielding N-protected aziridines with high enantioselectivity. rsc.org The allylic nature of the carbamate could influence the stereochemical outcome of the aziridination, making it a substrate of interest for developing stereoselective methods for synthesizing chiral aziridines.

Directed Benzylic C-H Amination by the Carbamate Group

The carbamate functional group can act as a directing group to facilitate the functionalization of otherwise unreactive C-H bonds. rsc.org In the context of this compound, the carbamate is positioned to direct a reaction to the benzylic C-H bonds of the benzyl group. This remote-directing strategy has been demonstrated in synergistic copper/TEMPO-catalyzed C-H oxygenation reactions, where the carbamate directs functionalization site-selectively. rsc.org

Similarly, this directing group ability can be harnessed for C-H amination. thieme-connect.de The process can occur through a radical relay pathway or via a concerted metalation-deprotonation mechanism, depending on the catalytic system employed. rsc.orgthieme-connect.de This allows for the selective introduction of a nitrogen-containing group at the benzylic position, providing a sophisticated method for intramolecular C-N bond formation and the synthesis of complex cyclic structures. thieme-connect.deresearchgate.net

Regio- and Stereoselective Carbometalation of N-Alkynyl Carbamates

The carbometalation of alkynes is a highly effective method for generating polysubstituted alkenes in a controlled manner. beilstein-journals.org In the context of carbamates, N-alkynyl carbamates (ynamides) are particularly useful substrates for carbocupration reactions, which involve the addition of an organocopper reagent across the carbon-carbon triple bond. beilstein-journals.orgacs.org These reactions are prized for their high regio- and stereoselectivity, typically proceeding via a syn-addition of the organocopper species. beilstein-journals.org

The regioselectivity of the addition is heavily influenced by the substituent on the alkyne. For N-alkynyl carbamates, the nitrogen atom acts as a donor substituent, which generally directs the copper atom to add to the carbon atom beta to the heteroatom. beilstein-journals.orgnih.gov However, experimental conditions, particularly the solvent, can alter this outcome. For instance, the use of diethyl ether (Et₂O) as a solvent can favor the formation of the α-isomer, where the copper is geminal (on the same carbon) to the carbamate moiety, due to pre-complexation of the organocopper reagent with the carbamate group. beilstein-journals.orgnih.gov

Research on acyclic N-alkynylcarbamates demonstrates that they react efficiently with primary and secondary alkylcopper species. researchgate.net The resulting vinylcopper intermediates can be quenched with water (hydrolysis) to yield the corresponding enamide or trapped with electrophiles, such as allyl bromide, to create more complex, functionalized products. researchgate.netbeilstein-journals.org

| Entry | Reagent (R-MgX) | Electrophile (E+) | Product | Yield (%) | Ref |

| 1 | n-BuMgBr | H₂O | (E)-Benzyl (1-butylpent-1-en-1-yl)carbamate | 70 | researchgate.net |

| 2 | n-BuMgBr | Allyl-Br | (E)-Benzyl (1-butyl-1,4-heptadien-1-yl)carbamate | 55 | researchgate.netbeilstein-journals.org |

| 3 | i-PrMgBr | H₂O | (E)-Benzyl (1-isopropylpent-1-en-1-yl)carbamate | 68 | researchgate.net |

Table 1: Representative Carbocupration Reactions of an Acyclic N-Alkynylcarbamate. researchgate.netbeilstein-journals.org

Functionalization of Unsaturated and Aromatic Moieties

Aminohydroxylation of Unsaturated Carbamates

The aminohydroxylation of olefins is a powerful transformation for the synthesis of 1,2-amino alcohols, which are crucial components of many biologically active molecules. nih.gov The Sharpless Asymmetric Aminohydroxylation (ASAH) allows for the direct, enantioselective synthesis of these motifs from alkenes. The reaction utilizes osmium tetroxide as a catalyst in conjunction with a nitrogen source and a chiral ligand to induce stereoselectivity. nih.gov

Unsaturated carbamates are effective substrates for this reaction. nih.govgoogle.com Specifically, allylic carbamates can undergo regioselective aminohydroxylation. rsc.org The carbamate group itself can serve as the nitrogen source in an intramolecular fashion or an external nitrogen source can be used for intermolecular reactions. Reagents such as ethyl-, benzyl-, and tert-butyl-4-chlorobenzoyloxycarbamates have been developed as stable, effective nitrogen sources for intermolecular aminohydroxylation under base-free conditions. acs.org

The regioselectivity of the addition is influenced by steric and electronic factors of the substrate, as well as the choice of chiral ligand (e.g., derivatives of dihydroquinine (DHQ) and dihydroquinidine (B8771983) (DHQD)). nih.govmsu.edu For α,β-unsaturated esters, which are structurally related to unsaturated carbamates, the reaction typically yields α-hydroxy-β-amino acid derivatives with high enantiopurity. nih.gov The reaction involving an allylic carbamate like this compound would be expected to produce a protected 1,2-amino alcohol. The regioselectivity is proposed to be controlled through the formation of an O=Os=NR linkage between the catalyst and the substrate. rsc.org

| Substrate Type | Nitrogen Source | Ligand System | Key Outcome | Ref |

| α,β-Unsaturated Ester | N-halocarbamate salts | (DHQ)₂-PHAL | High ee (>99%), high regioselectivity (>20:1) | nih.gov |

| Allylic Carbamate | Internal | OsO₄ | High regioselectivity for vicinal amino alcohol | rsc.org |

| trans-Cinnamates | Benzyl 4-chlorobenzoyloxycarbamate | K₂OsO₂(OH)₄ / (DHQD)₂-PHAL | Good yields of protected amino alcohols | acs.org |

Table 2: Key Findings in the Aminohydroxylation of Unsaturated Carbamates and Related Substrates. nih.govrsc.orgacs.org

Selective Ortho-Functionalization of Phenolic Carbamates

The direct functionalization of C-H bonds is a cornerstone of modern synthetic strategy, and the carbamate group has proven to be an effective directing group for this purpose. acs.org In phenolic systems, the carbamate moiety can direct transition metal catalysts to selectively activate and functionalize the C-H bond at the ortho position. researchgate.netnih.gov This strategy provides a powerful route to substituted phenols, which are prevalent in pharmaceuticals and agrochemicals. researchgate.net

Rhodium(III)-catalyzed C-H activation and olefination of phenyl carbamates with acrylates and styrenes have been developed, demonstrating high regioselectivity for the ortho position. researchgate.net Similarly, palladium(II) catalysis can be used for the ortho-halogenation of phenol (B47542) carbamates. researchgate.net The carbamate group typically forms a stable six-membered metallacyclic intermediate, which facilitates the selective C-H cleavage at the adjacent position on the aromatic ring. magtech.com.cn This directed metalation pathway contrasts with reactions on free phenols, where controlling regioselectivity can be more challenging. nih.govchinesechemsoc.org The carbamate directing group can often be easily removed after the desired functionalization, revealing the substituted phenol. nih.gov

| Catalyst System | Coupling Partner | Functionalization | Key Feature | Ref |

| Rh(III) Complex | Acrylates, Styrenes | Alkenylation | High ortho-regioselectivity | researchgate.net |

| Pd(II) / PIDA | Halogen Sources | Halogenation | ortho-Selective C-H halogenation | researchgate.net |

| Pd(II) / Ag₂CO₃ | α-oxocarboxylic acids | Acylation | Decarboxylative ortho-acylation of aniline (B41778) carbamates | nih.gov |

| Ni(II) / PPh₃ | Arylboronic acids | Arylation | Suzuki-Miyaura coupling of aryl carbamates | nih.gov |

Table 3: Examples of Directed Ortho-Functionalization of Aromatic Carbamates. researchgate.netnih.govresearchgate.netnih.gov

Addition Reactions to Alkenyl and Related Fragments

The alkenyl moiety within a carbamate structure, such as the pent-4-enyl group in this compound, is susceptible to a variety of addition reactions. Photolysis of N-halocarbamates in the presence of an alkene can lead to the addition of the carbamyl radical across the double bond. journals.co.za Studies have shown that N-chloro- and N-bromo-carbamates add to alkenes, though the reactions can produce complex mixtures. The presence of acid, such as trifluoroacetic acid, has been found to promote the addition reaction, suggesting that electronic factors and the electrophilicity of the reacting species play a significant role. journals.co.za

Another synthetic strategy involves the reaction of lithiated carbamates with vinylboranes and boronic esters. acs.org This lithiation-borylation sequence generates intermediate allylic boranes. These intermediates can then react in situ with aldehydes to form homoallylic alcohols. This methodology allows for the construction of complex, substituted alcohols with a high degree of stereocontrol over the newly formed chiral centers. acs.org This approach effectively combines a carbamate-mediated C-C bond formation with the functionalization of an alkenyl fragment.

Role and Utility As a Protecting Group in Complex Syntheses

Carbamate (B1207046) as an Amine Protecting Group

Amines are nucleophilic and basic functional groups that readily react with a wide range of electrophiles. chemicalbook.com To achieve chemoselectivity in molecules containing one or more amine functionalities, it is often necessary to temporarily reduce their reactivity. chemicalbook.commdpi.com Converting an amine to a carbamate is a common and effective strategy to achieve this. mdpi.com The carbamate functional group, which can be viewed as a hybrid of an ester and an amide, delocalizes the lone pair of the nitrogen atom through resonance with the adjacent carbonyl group. jst.go.jp This delocalization renders the nitrogen significantly less nucleophilic and less basic, thus "protecting" it from participating in many chemical reactions. chemicalbook.com

The benzyloxycarbonyl (Cbz) group, first introduced by Bergmann and Zervas in 1932, is one of the most classic and widely used carbamate protecting groups. acs.org It is typically installed by reacting the amine with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base. cymitquimica.com The resulting Cbz-protected amine is stable across a broad spectrum of reaction conditions, making it a robust choice for complex synthetic routes. organic-chemistry.org

Strategic Considerations for Protection and Deprotection

The use of Benzyl pent-4-en-1-ylcarbamate requires careful strategic planning, as the molecule contains two key reactive sites: the Cbz group, which is susceptible to cleavage, and the terminal alkene of the pent-4-enyl chain, which can undergo various addition reactions. acs.orgacs.org

The Benzyl Carbamate (Cbz) Group : The Cbz group is known for its stability under a wide array of conditions. It is generally resistant to cleavage by most nucleophiles and bases. jst.go.jp It also withstands mildly acidic conditions, which allows for the selective removal of other acid-labile protecting groups, such as the tert-butoxycarbonyl (Boc) group, in the same molecule—a concept known as an orthogonal protection strategy. chemicalbook.comjst.go.jp

The Pent-4-enyl Group : The terminal double bond in the pent-4-enyl chain introduces a separate set of compatibility concerns. This alkene is susceptible to reactions that specifically target C=C bonds. Therefore, this compound is incompatible with reaction conditions such as:

Standard catalytic hydrogenation (which would also cleave the Cbz group).

Strong oxidizing agents (e.g., ozonolysis, permanganate).

Electrophilic addition of halogens or reagents like N-Bromosuccinimide (NBS), which can lead to the formation of cyclic bromo carbonates in related N-alkoxy carbamate systems. jst.go.jp

Hydroboration-oxidation.

This dual reactivity requires chemists to carefully select reagents in subsequent synthetic steps to avoid unintended reactions at the terminal alkene.

Interactive Table: Compatibility of this compound

| Reagent/Condition Type | Cbz Group Compatibility | Pent-4-enyl Group Compatibility | Overall Compatibility |

| Strong Bases (e.g., NaOH, LDA) | Stable | Stable | Compatible |

| Nucleophiles (e.g., Grignards, organolithiums) | Stable | Stable | Compatible |

| Mild Acid (e.g., for Boc deprotection) | Stable | Stable | Compatible |

| Strong Acid (e.g., HBr/AcOH) | Labile | Generally Stable | Incompatible (Deprotection) |

| Standard Hydrogenolysis (H₂, Pd/C) | Labile | Labile | Incompatible (Leads to full saturation and deprotection) |

| Selective Hydrogenolysis | Labile | Stable | Compatible (for selective deprotection) |

| Oxidizing Agents (e.g., O₃, KMnO₄) | Stable | Labile | Incompatible |

| Halogenating Agents (e.g., Br₂, NBS) | Stable | Labile | Incompatible |

Selective Deprotection Methods (e.g., Hydrogenolysis, Acidic Cleavage)

The removal of the Cbz group from this compound must be accomplished without affecting the terminal alkene if the latter is required for subsequent transformations. This presents a significant challenge for the most common deprotection method.

Hydrogenolysis : The standard and mildest method for cleaving a Cbz group is catalytic hydrogenolysis, typically using hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst. researchgate.net This reaction cleaves the benzyl-oxygen bond to release the unstable carbamic acid, which spontaneously decarboxylates to yield the free amine, with toluene (B28343) and carbon dioxide as byproducts. researchgate.net A major drawback in the context of this compound is that these conditions also readily reduce the C=C double bond of the pent-4-enyl group.

Detailed Research Findings: Fortunately, methods have been developed for the chemoselective hydrogenolysis of benzyl carbamates in the presence of alkenes. One highly effective protocol involves the use of a silane (B1218182) reagent as a hydrogen source. Research has shown that using triethylsilane (Et₃SiH) with a palladium catalyst (such as palladium chloride or palladium acetate) and a base like triethylamine (B128534) allows for the facile cleavage of a Cbz group without reducing an alkene. acs.org These conditions have proven effective even in highly sensitive systems. acs.org Other specialized catalyst systems have also been reported to show selectivity. For instance, a palladium catalyst supported on a specific ceramic material was found to deprotect N-Cbz groups while leaving alkenes, benzyl esters, and benzyl ethers intact. acs.org Transfer hydrogenolysis, using a hydrogen donor other than H₂ gas, can also provide a milder alternative that may preserve the alkene functionality. thieme-connect.de

Interactive Table: Selective Deprotection of Benzyl Carbamates in the Presence of Alkenes

| Method | Reagents | Key Features |

| Silane-Promoted Hydrogenolysis acs.org | Et₃SiH, PdCl₂ (or Pd(OAc)₂), Et₃N | Mild conditions; highly chemoselective for Cbz cleavage over alkene reduction. |

| Specialized Heterogeneous Catalyst acs.org | H₂, 5% Pd/ceramic | Catalyst shows inherent selectivity, leaving alkene and other reducible groups untouched. |

| Transfer Hydrogenolysis thieme-connect.de | B₂(OH)₄, Amphiphilic Resin-Pd Catalyst | Uses a non-gaseous hydrogen source; can be performed in water under mild conditions. |

Applications in Advanced Organic Synthesis and Building Block Strategies

Scaffold for Complex Molecular Architectures

The inherent structural features of Benzyl (B1604629) pent-4-en-1-ylcarbamate make it an attractive scaffold for the construction of complex molecular frameworks. The carbamate (B1207046) moiety provides robust protection for the nitrogen atom, while the terminal alkene offers a versatile site for a variety of chemical transformations, including cyclization reactions. This dual functionality allows for the controlled and sequential elaboration of the molecule, leading to the assembly of intricate polycyclic systems that are often found in natural products.

The strategic use of this compound as a foundational element enables chemists to introduce stereocenters and build molecular complexity in a predictable manner. The benzyl protecting group can be readily removed under mild conditions, unmasking the amine for further functionalization late in a synthetic sequence. This strategic flexibility is crucial in the total synthesis of complex natural products where multiple reactive sites need to be managed.

Precursors for Bioactive Molecules and Natural Products

Benzyl pent-4-en-1-ylcarbamate and its derivatives have proven to be instrumental as precursors in the synthesis of a range of bioactive molecules and natural products, demonstrating their significance in medicinal chemistry and drug discovery.

Synthesis of Glycosidase Inhibitor Derivatives

While direct synthesis from this compound is not explicitly detailed in the provided literature, a closely related dihydroxylated analog, benzyl ((2R,3S)-2,3-dihydroxypent-4-en-1-yl)carbamate, serves as a key intermediate in the synthesis of 1,4-iminoglycitol derivatives. These compounds are recognized as potential glycosidase inhibitors, a class of molecules with therapeutic applications in the management of diabetes and other metabolic disorders. The synthesis involves a palladium-catalyzed carbonylation reaction that facilitates a carbonylative double cyclization, demonstrating the utility of the N-Cbz protected amino alkene framework in constructing complex, biologically relevant scaffolds.

Preparation of Jaspines and DLX-Homologues

One of the most notable applications of a benzyl carbamate-protected precursor is in the total synthesis of Jaspine B (also known as pachastrissamine), a cytotoxic anhydrophytosphingosine isolated from a marine sponge. mdpi.comnih.govscilit.com The synthesis of this natural product has been accomplished using N-Cbz protected Garner's aldehyde, a chiral building block that is structurally similar to functionalized derivatives of this compound.

In a key step, a stereoselective palladium(II)-catalyzed carbonylative cyclization of an N-Cbz protected amino diol is employed to construct the core lactone structure of Jaspine B. mdpi.com This transformation highlights the importance of the benzyl carbamate protecting group in directing the stereochemical outcome of the reaction and ensuring the stability of the intermediate. The synthesis of Jaspine B and its analogues is of significant interest due to their potent biological activities. nih.gov

| Starting Material | Key Reaction | Product |

| N-Cbz protected Garner's aldehyde | Pd(II)-catalyzed carbonylative cyclization | Jaspine B |

Enantioenriched Small Molecule Synthesis

The terminal alkene of this compound provides a handle for various enantioselective transformations, enabling the synthesis of chiral small molecules. While specific examples utilizing this exact substrate are not prevalent in the provided search results, the principles of asymmetric catalysis can be readily applied. For instance, asymmetric dihydroxylation or epoxidation of the double bond can introduce new stereocenters with high enantiomeric excess. Subsequent intramolecular reactions, guided by the stereochemistry of the newly formed functional groups, can lead to the formation of enantioenriched cyclic structures. The development of such strategies is a key focus in modern organic synthesis, aiming to produce single enantiomers of biologically active compounds.

Heterocyclic Compound Synthesis

The intramolecular cyclization of this compound and its derivatives is a powerful strategy for the synthesis of a variety of nitrogen-containing heterocyclic compounds, which are core structures in many pharmaceuticals. The terminal alkene and the protected amine can be induced to react in the presence of suitable catalysts to form cyclic structures such as piperidines.

For example, intramolecular hydroamination, a reaction that involves the addition of the N-H bond across the double bond, can be catalyzed by various transition metals. This process can lead to the formation of substituted piperidines, a common motif in alkaloids and other bioactive compounds. While the provided literature does not offer a direct example with this compound, the synthesis of N-substituted piperidine derivatives is a well-established area of research. nih.govresearchgate.net The choice of catalyst and reaction conditions can influence the regioselectivity and stereoselectivity of the cyclization, allowing for the synthesis of a range of piperidine-based structures.

| Reaction Type | Product |

| Intramolecular Hydroamination | Substituted Piperidines |

Derivatization in Polysaccharide Chemistry

The chemical modification of polysaccharides is a growing field of research aimed at developing new biomaterials with tailored properties for applications in drug delivery, tissue engineering, and other biomedical fields. nih.govijpsr.comnih.govresearchgate.net The introduction of functional groups onto the polysaccharide backbone can alter their solubility, biocompatibility, and ability to interact with biological systems.

Benzyl carbamate derivatives can be utilized in the functionalization of polysaccharides. For instance, polysaccharides can be activated to react with amines, leading to the formation of polysaccharide carbamates. While the direct use of this compound for this purpose is not explicitly described, the general strategy of using carbamate chemistry for polysaccharide modification is established. The terminal alkene on the pentenyl group would introduce a reactive handle onto the polysaccharide, allowing for further "click" chemistry or other grafting reactions to attach drugs, imaging agents, or other functional polymers.

Mechanistic Investigations and Computational Analysis

Mechanistic Studies of Carbamate (B1207046) Formation and Stability

The formation of carbamates, such as benzyl (B1604629) pent-4-en-1-ylcarbamate, can be achieved through several synthetic routes. A common method involves the reaction of an amine with a chloroformate or by the Curtius rearrangement of acyl azides followed by trapping with an alcohol. acs.org The stability and reactivity of the carbamate functional group are influenced by amide resonance. Three resonance structures contribute to the electronic distribution of the carbamate moiety, affecting the rotational barrier of the C–N bond. acs.org This resonance stabilization is generally 3–4 kcal/mol lower in carbamates compared to amides, a phenomenon attributed to electronic and steric effects from the additional oxygen atom. acs.org

The formation of carbamates can also be achieved through catalyzed reactions. For instance, the synthesis of (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate has been studied using Pd(PPh₃)₄ as a catalyst. mdpi.comresearchgate.net Computational studies, specifically Density Functional Theory (DFT), have shown that the direct reaction is not spontaneous and requires a catalyst to lower the activation energy. mdpi.comresearchgate.net The proposed mechanism involves ligand dissociation from the palladium complex, formation of intermediates, and subsequent hydrogenation steps. mdpi.comresearchgate.net

Radical Reaction Mechanisms from Carbamate Precursors

Carbamates, particularly those with specific activating groups like an oxime, can serve as precursors for generating aminyl radicals under photolytic conditions. nih.govacs.org Studies on oxime carbamates have demonstrated that UV photolysis leads to the clean homolysis of the N–O bond, producing aminyl and iminyl radicals. nih.govacs.org

Specifically, the photolysis of a precursor containing a pent-4-enyl group, structurally related to benzyl pent-4-en-1-ylcarbamate, was used to study the 5-exo cyclization of the resulting N-benzyl-N-pent-4-enylaminyl radical. nih.govacs.org Electron paramagnetic resonance (EPR) spectroscopy was employed to identify the radical species and measure the kinetics of the cyclization. nih.govacs.org The rate constant for the 5-exo ring closure of the N-benzyl-N-pent-4-enylaminyl radical was determined to be significantly slower than that of analogous carbon-centered radicals. nih.govacs.org This highlights the influence of the nitrogen atom on the cyclization dynamics.

Recent research has also explored the mechanochemical generation of nitrogen-centered radicals from carbamoyl (B1232498) oximes. rsc.org By incorporating an N-pentenyl substituent, a subsequent intramolecular 5-exo-trig ring-closing reaction occurs with the aminyl radical formed upon force-induced homolytic scission of the mechanophore. rsc.org This demonstrates a novel approach to forming tertiary amines through radical cyclization initiated by mechanical force. rsc.org

Table 1: Kinetic Data for Aminyl Radical Cyclization

| Radical Precursor | Radical Intermediate | Cyclization Type | Rate Constant (k_c) at 300 K (s⁻¹) | Method |

| Oxime carbamate with pentenyl chain | N-benzyl-N-pent-4-enylaminyl radical (6g) | 5-exo | 3 x 10³ | EPR Spectroscopy |

| N-butyl-N-pentenylaminyl precursor | N-butyl-N-pentenylaminyl radical | 5-exo | 5 x 10⁴ (at 50 °C) | Not specified |

| Hex-5-enyl precursor | Hex-5-enyl radical (carbon-centered) | 5-exo | 2.5 x 10⁵ | Not specified |

Data sourced from studies on aminyl radical cyclizations. nih.govacs.org

Catalytic Reaction Mechanism Elucidation

Organocatalytic Cyclization Pathways

Organocatalysis offers a powerful strategy for the enantioselective cyclization of unsaturated carbamates. Chiral phosphoric acids, for example, can provide a confined chiral environment that activates both an azadiene and a dienophile containing a carbamate group through hydrogen bonding interactions. beilstein-journals.org This dual activation facilitates stereoselective Michael additions and subsequent intramolecular cyclizations. beilstein-journals.org

Similarly, bifunctional thiourea (B124793) and squaramide catalysts have been employed. These catalysts can activate substrates through hydrogen bonding while a basic moiety on the catalyst facilitates deprotonation, leading to a stepwise, stereoselective reaction cascade. beilstein-journals.org For instance, a bifunctional squaramide can deprotonate the enolic form of an azlactone and simultaneously activate it and a 1-azadiene via hydrogen bonding, guiding the stereochemical outcome of the ensuing [4+2] cyclization. beilstein-journals.org The mechanism of these reactions often involves the formation of key intermediates that are stabilized by non-covalent interactions with the catalyst, directing the stereoselective formation of the final product. beilstein-journals.org

Palladium-Catalyzed Carbonylation Mechanisms

Palladium-catalyzed carbonylation reactions represent an efficient method for synthesizing carbonyl-containing compounds from unsaturated precursors like this compound. The general mechanism for these reactions involves several key steps. scielo.br First, an oxidative addition of a Pd(0) catalyst to an organic halide or triflate occurs, forming a Pd(II) complex. scielo.br This is followed by the coordination and migratory insertion of carbon monoxide (CO) to form an acylpalladium species. nih.gov Finally, a nucleophilic attack, often intramolecular in the case of cyclization-carbonylation cascades, leads to the product and regeneration of the Pd(0) catalyst. scielo.brnih.gov

In the context of unsaturated carbamates, this can lead to the formation of heterocyclic structures. For example, a palladium-catalyzed carbonylative double cyclization of benzyl ((2S,3S)-2,3-dihydroxypent-4-en-1-yl)carbamate has been reported to yield a bicyclic furo[3,2-b]pyrrole derivative. mdpi.com The mechanism involves an initial 5-exo-trig cyclization of the nitrogen onto the palladium-activated alkene, followed by CO insertion and a second intramolecular nucleophilic attack by the hydroxyl group. mdpi.com

DFT calculations have been used to investigate the diastereoselectivity of palladium-catalyzed spirocyclization reactions, revealing that the stereochemistry is determined during the migratory insertion and the preceding π-complex formation steps. diva-portal.org

Stereoselective Catalysis Mechanisms

The stereoselective cyclization of unsaturated carbamates can be achieved using various catalytic systems. Asymmetric halofunctionalization reactions, for instance, can be catalyzed by cinchona alkaloid derivatives like (DHQD)₂PHAL. nih.gov In these reactions, the catalyst is believed to activate a substrate bearing a hydrogen-bond donor group, such as a carbamate, facilitating the electrophilic attack of a halonium ion on the olefin and subsequent intramolecular ring closure by the carbamate's nitrogen or oxygen. nih.gov The stereochemical outcome is dictated by the facial selectivity of the halonium ion attack, which is controlled by the chiral catalyst. nih.gov

Copper-catalyzed intramolecular diamination of unsaturated carbamates has also been developed to synthesize isoxazolidines with high diastereoselectivity. nih.gov The superior reactivity of unsaturated hydroxylamine (B1172632) substrates allows for milder reaction conditions, which contributes to better catalyst turnover and stability. nih.gov

Iridium-catalyzed asymmetric domino reactions of CO₂ with allyl chlorides and primary amines, leading to chiral allylic carbamates, have also been investigated. nih.gov Computational studies suggest that the iridium complex does not directly activate CO₂. Instead, a nucleophilic carbamate is formed in situ from CO₂ and the amine, which then attacks the iridium-bound allyl fragment. nih.gov The enantioselectivity is determined by the differing energy barriers of the transition states leading to the (R)- and (S)-products. nih.gov

Computational Chemistry Applications

Computational chemistry, particularly DFT, has become an indispensable tool for elucidating the intricate mechanisms of reactions involving carbamates. mdpi.com It allows for the mapping of potential energy surfaces, identification of transition states, and calculation of activation energies, providing insights that are often difficult to obtain experimentally. mdpi.comresearchgate.net

For example, DFT calculations have been used to:

Confirm that the palladium-catalyzed synthesis of certain carbamates is energetically favorable and to identify the specific pathways, including ligand dissociation and intermediate formation. mdpi.comresearchgate.net

Investigate the mechanism of palladium-catalyzed quaternary carbon-editing strategies, identifying the rate-determining step and the origin of selectivity. acs.org

Study the mechanism of iridium-catalyzed formation of allyl carbamates, showing that the nucleophilic carbamate is formed in situ and that the enantioselectivity is determined by the relative energies of different reaction pathways. nih.govacs.org

Provide insights into the optical properties and stability of carbamate-functionalized chromophores through Time-Dependent DFT (TD-DFT) calculations. metu.edu.tr

These computational studies complement experimental findings and provide a deeper, molecular-level understanding of the reaction mechanisms, guiding the design of more efficient and selective catalysts and synthetic strategies. mdpi.com

Table 2: Computationally Studied Reaction Parameters

| Reaction | Catalyst System | Computational Method | Key Findings |

| Formation of (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate | Pd(PPh₃)₄ | DFT | Reaction is not spontaneous; catalyst is required. Two pathways identified with a total reaction energy of -238.7 kcal/mol. |

| Iridium-catalyzed formation of allyl carbamates | Iridium-phosphoramidite | DFT | Nucleophilic carbamate is formed in situ. Rate-determining step differs for (R)- and (S)-pathways, dictating enantioselectivity. |

| Palladium-catalyzed quaternary carbon editing | Pd(OAc)₂ | DFT | 1,3-Pd migration is the rate-determining step with a free energy barrier of 29.5 kcal mol⁻¹. |

This table summarizes findings from various computational studies on carbamate-related reactions. mdpi.comresearchgate.netnih.govacs.org

Ab Initio Studies of Carbamate Stability

Ab initio computational methods are foundational in exploring the intrinsic properties of molecules from first principles, without reliance on empirical data. For carbamates, these studies are pivotal in understanding their stability, which is largely governed by the conformational landscape and the rotational barrier of the C–N bond. acs.orgresearchgate.net

Research into carbamate stability often employs Density Functional Theory (DFT) methods, with the B3LYP functional being a common choice for calculating gas-phase energies. figshare.comcolab.wssci-hub.se These calculations are frequently combined with various solvation models, such as continuum models or free-energy perturbations, to simulate the compound's behavior in solution, which is critical for predicting reactivity and equilibrium constants. figshare.comntnu.no The stability of the carbamate group is a result of resonance between the amide and carboxyl functionalities, which creates a partial double bond character in the C-N bond, leading to restricted rotation and the existence of syn and anti rotamers. acs.orgnih.gov

| Computational Method/Parameter | Application in Carbamate Stability Analysis | Typical Software/Implementation | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Calculation of ground-state electronic structure and energy. | Gaussian, AMS | sci-hub.senih.govmdpi.com |

| B3LYP Functional | A specific DFT functional commonly used for accurate energy calculations of organic molecules. | Gaussian 09 | figshare.comcolab.wsmdpi.com |

| Hartree-Fock (HF) Method | An ab initio method used as a basis for more complex calculations and for geometry optimization. | Gaussian 09 | scirp.orgscirp.org |

| Solvation Models (e.g., GB/SA) | Simulates the effect of a solvent on molecular conformation and energy. | Maestro | ntnu.nonih.gov |

| Conformational Search | Generates a landscape of possible low-energy conformations of a molecule. | Maestro (mixed torsional/low-mode sampling) | nih.gov |

Computational Tool Development for Molecular Scaffolds

The concept of a "molecular scaffold" is central to modern drug discovery and materials science, where a core structure is decorated with various functional groups to create libraries of compounds with diverse properties. tandfonline.com this compound can be considered a fundamental scaffold, combining aromatic, aliphatic, and carbamate functionalities. Computational tools are essential for leveraging such scaffolds in the rational design of new molecules. openmedicinalchemistryjournal.com

The development of these computational tools has significantly accelerated the design-make-test-analyze cycle in medicinal chemistry. nih.gov Key applications include structure-based drug design (SBDD) and cheminformatics. nih.gov For a scaffold like this compound, these tools can be used for "scaffold hopping," a technique that identifies structurally novel compounds that retain the same biological activity by mimicking the key pharmacophore features of the original molecule. tandfonline.combiosolveit.de Pharmacophore-based searches are considered a premier approach for this, as they focus on the spatial arrangement of essential interaction points rather than the underlying carbon skeleton. tandfonline.com

A variety of software platforms and algorithms have been developed to facilitate this process. Virtual screening tools can search vast databases of chemical structures to find molecules with similar properties to a query scaffold. openmedicinalchemistryjournal.com Other programs specialize in de novo design, which builds novel molecular structures from scratch to fit a specific target site or set of desired properties. openmedicinalchemistryjournal.com Molecular docking and molecular dynamics (MD) simulations are then used to predict how these new molecules will bind to a biological target, such as an enzyme, providing insights into their potential efficacy. mdpi.commdpi.com These combined computational techniques allow researchers to explore vast chemical spaces efficiently, prioritizing the synthesis of only the most promising candidates derived from a core scaffold. biosolveit.de

| Computational Tool/Platform | Function | Application Area | Reference |

|---|---|---|---|

| Schrödinger Suite (e.g., Jaguar, QikProp) | Platform for electronic structure calculations, ADME prediction, and collaborative design. | Structure-Based Drug Design (SBDD) | nih.gov |

| Cresset (e.g., Forge, Spark) | Ligand-based molecular design, scaffold hopping, and R-group replacement. | Cheminformatics, SBDD | nih.gov |

| infiniSee | Chemical space navigation platform for searching ultra-large compound databases. | Scaffold Hopping, Virtual Screening | biosolveit.de |

| SeeSAR (ReCore algorithm) | Suggests replacements for core parts of a molecule while preserving binding interactions. | Structure-Based Core Replacement | biosolveit.de |

| Gaussian 09 / GaussView | Software for performing a wide range of quantum chemistry calculations and visualizing results. | Molecular Modeling, Property Prediction | mdpi.comscirp.org |

Derivatization Strategies for Structural Modification

Functional Group Interconversions on the Benzyl (B1604629) Moiety

The benzyl group of Benzyl pent-4-en-1-ylcarbamate offers a reactive site for various functional group interconversions. The benzylic position is particularly susceptible to oxidation and halogenation reactions.

Table 1: Potential Functional Group Interconversions on the Benzyl Moiety

| Transformation | Reagents | Product Functional Group | Potential Application |

| Oxidation | KMnO₄ or conc. HNO₃ | Carboxylic Acid | Further derivatization, altering solubility |

| Bromination | Wohl-Ziegler Reaction (NBS, initiator) | Benzylic Bromide | Precursor for nucleophilic substitution |

| Oxidation to Carbonyl | CrO₃-dmpyz or 2-iodoxybenzoic acid in DMSO | Ketone | Introduction of a carbonyl group for further reactions |

NBS: N-Bromosuccinimide, dmpyz: 3,5-dimethylpyrazole, DMSO: Dimethyl sulfoxide

For instance, oxidation of the benzylic methylene (B1212753) group can lead to the corresponding benzoic acid derivative, which can be further functionalized. The reaction with aqueous potassium permanganate (B83412) (KMnO₄) or concentrated nitric acid (HNO₃) can oxidize the benzylic CH₂ to a carboxylic acid group (Ar-COOH) wikipedia.org. Alternatively, selective oxidation to a ketone (Ar-C(O)-R) can be achieved using reagents like a complex of chromium trioxide and 3,5-dimethylpyrazole (CrO₃-dmpyz) or 2-iodoxybenzoic acid in dimethyl sulfoxide (DMSO) wikipedia.org.

Another key transformation is the Wohl-Ziegler reaction, which allows for the bromination of the benzylic C-H bond using N-bromosuccinimide (NBS) in the presence of a radical initiator wikipedia.org. The resulting benzylic bromide is a versatile intermediate for introducing a wide range of nucleophiles.

Diversification through N-Substituted Carbamoyl (B1232498) Fluorides

N-substituted carbamoyl fluorides are valuable reagents in chemical synthesis. While direct conversion of this compound to a carbamoyl fluoride (B91410) is not straightforward, a multi-step sequence can be envisioned. This would typically involve the deprotection of the carbamate (B1207046) to yield the corresponding primary amine, followed by N-alkylation or N-arylation, and subsequent conversion to the carbamoyl fluoride.

Recent advancements have provided milder and more accessible methods for the synthesis of carbamoyl fluorides, avoiding highly toxic reagents like phosgene (B1210022). One such method involves the carbamoylation of a secondary amine with 1,1'-carbonyldiimidazole (B1668759) (CDI), followed by activation through alkylation of the imidazole (B134444) leaving group, and finally, fluoride exchange using an inorganic fluoride salt like potassium fluoride (KF) nih.govacs.org. Another approach utilizes a difluorophosgene surrogate generated in situ from difluorocarbene and pyridine N-oxides organic-chemistry.org. An electrochemical method for the synthesis of carbamoyl fluorides from oxamic acids has also been reported, offering a practical and robust alternative nih.gov.

Table 2: Proposed Synthetic Route to an N-Substituted Carbamoyl Fluoride from this compound

| Step | Reaction | Reagents | Intermediate/Product |

| 1 | Deprotection | Lewis Acids | Pent-4-en-1-amine |

| 2 | N-Alkylation/Arylation | R-X (Alkyl/Aryl halide) | N-substituted pent-4-en-1-amine |

| 3 | Carbamoylation | 1,1'-Carbonyldiimidazole (CDI) | N-Carbamoylimidazole derivative |

| 4 | Fluorination | Alkylation followed by KF | N-substituted N-(pent-4-en-1-yl)carbamoyl fluoride |

Amine Derivatization for Analytical Applications (e.g., LC-MS)

For analytical purposes such as Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization of the primary amine precursor of this compound, pent-4-en-1-amine, can significantly enhance its detectability and chromatographic behavior. Various derivatizing agents are available that react with primary amines to introduce moieties that improve ionization efficiency and hydrophobicity.

Table 3: Common Derivatization Reagents for Primary Amines in LC-MS Analysis

| Derivatizing Agent | Functional Group Targeted | Effect on Analysis |

| Benzoyl Chloride | Primary and Secondary Amines | Increased hydrophobicity and ionization efficiency |

| Dansyl Chloride | Primary and Secondary Amines, Phenols | Fluorescent tag, improved ionization |

| 9-fluorenylmethyl chloroformate (FMOC-Cl) | Primary and Secondary Amines | UV-active tag, improved chromatographic retention |

| 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) | Primary and Secondary Amines | Fluorescent tag for amino acid analysis |

Benzoyl chloride is a commonly used reagent for the derivatization of amines, offering rapid reaction times and mild conditions. The resulting benzoyl derivative exhibits improved retention in reversed-phase chromatography and enhanced ionization in mass spectrometry.

Introduction of Specific Functionalities on Polymeric Carbamates

The terminal alkene of the pent-4-enyl group in this compound provides a handle for polymerization, leading to the formation of functional polymeric carbamates. These polymers can be designed to have specific functionalities by copolymerizing with other functional monomers or by post-polymerization modification.

Methods for preparing carbamate functional polymers include the reaction of a hydroxyl functional polymer with a lower alkyl carbamate via a "transcarbamoylation" reaction google.com. Another approach involves the reaction of a cyclic carbonate functional polymer with ammonia or a primary amine to form a hydroxy-carbamate functional polymer google.com. Sequence-defined oligocarbamates can be synthesized using orthogonal iterative chemistry on a solid support, allowing for precise control over the monomer sequence nih.gov. The synthesis of non-isocyanate based polyurethanes can be achieved through the polycondensation of dimethyl carbamate monomers with diols kit-technology.de.

The pentenyl group in this compound could potentially be utilized in ring-opening metathesis polymerization (ROMP) or other addition polymerization techniques to create polymers with pendant benzylcarbamate groups. These groups could then be deprotected to reveal primary amine functionalities along the polymer chain, which can be further modified.

Side-Chain Modifications and Aromatic Functionalizations

The pent-4-enyl side chain and the benzyl aromatic ring are both amenable to further modification. The terminal double bond of the pentenyl group can undergo a variety of addition reactions, such as hydrogenation, halogenation, epoxidation, and hydroboration-oxidation, to introduce a range of functional groups.

The aromatic ring of the benzyl group can be functionalized through electrophilic aromatic substitution reactions. However, the carbamate group is an ortho-, para-director. For more controlled functionalization, directed ortho-metalation (DoM) can be employed. While the benzyl carbamate itself is not a directing group for the benzyl ring, related carbamate functionalities on aromatic rings are known to be powerful directed metalation groups (DMGs) acs.orguwindsor.canih.govacs.orgwikipedia.org. By analogy, if the benzyl group were to be hydroxylated to form a hydroxybenzyl carbamate, the carbamate group could direct lithiation to the ortho position of the hydroxyl group, allowing for the introduction of various electrophiles.

Table 4: Potential Side-Chain and Aromatic Modifications

| Moiety | Reaction | Reagents | Resulting Functional Group |

| Pentenyl Side Chain | Hydrogenation | H₂, Pd/C | Pentyl |

| Pentenyl Side Chain | Dihydroxylation | OsO₄, NMO | 1,2-Diol |

| Pentenyl Side Chain | Epoxidation | m-CPBA | Epoxide |

| Benzyl Aromatic Ring | Nitration | HNO₃, H₂SO₄ | Nitro group (ortho, para) |

| Benzyl Aromatic Ring | Halogenation | Br₂, FeBr₃ | Bromo group (ortho, para) |

NMO: N-Methylmorpholine N-oxide, m-CPBA: meta-Chloroperoxybenzoic acid

Spectroscopic Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. Through the analysis of the chemical shifts, coupling constants, and integration of signals in ¹H NMR, and the chemical shifts in ¹³C NMR, the connectivity of atoms within a molecule can be mapped out.

For Benzyl (B1604629) pent-4-en-1-ylcarbamate, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the benzyl group, the pentenyl chain, and the carbamate (B1207046) NH proton. The aromatic protons of the benzyl group would typically appear in the downfield region (around 7.3 ppm). The benzylic protons (-CH₂-O) would likely resonate as a singlet around 5.1 ppm. The protons of the pentenyl group would exhibit characteristic chemical shifts and splitting patterns corresponding to their positions relative to the double bond and the carbamate nitrogen.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in Benzyl pent-4-en-1-ylcarbamate would give a distinct signal. The carbonyl carbon of the carbamate group is expected to have a chemical shift in the range of 155-157 ppm. The carbons of the aromatic ring would appear between 127 and 137 ppm, while the benzylic carbon would be found around 67 ppm. The aliphatic carbons of the pentenyl chain would have chemical shifts in the upstate region of the spectrum.

¹H NMR Spectral Data (Predicted)

| Protons | Chemical Shift (ppm) | Multiplicity |

| Ar-H | ~7.3 | Multiplet |

| -CH₂-O- | ~5.1 | Singlet |

| -NH- | Variable | Broad Singlet |

| =CH₂ | ~5.0 | Multiplet |

| -CH= | ~5.8 | Multiplet |

| -CH₂-N- | ~3.2 | Quartet |

| -CH₂-CH₂-N- | ~1.7 | Quintet |

| =CH-CH₂- | ~2.1 | Quartet |

¹³C NMR Spectral Data (Predicted)

| Carbon Atom | Chemical Shift (ppm) |

| C=O | ~156 |

| Ar-C (quaternary) | ~136 |

| Ar-CH | ~128 |

| -CH₂-O- | ~67 |

| =CH₂ | ~115 |

| -CH= | ~138 |

| -CH₂-N- | ~41 |

| -CH₂-CH₂-N- | ~30 |

| =CH-CH₂- | ~33 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for the identification of functional groups present in a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrational frequencies of different bonds.

In the IR spectrum of this compound, the presence of the carbamate group would be confirmed by a strong absorption band for the carbonyl (C=O) stretching vibration, typically observed around 1690-1710 cm⁻¹. The N-H stretching vibration of the carbamate would appear as a sharp to broad band in the region of 3300-3500 cm⁻¹. The C-O stretching of the ester-like portion of the carbamate would be visible in the 1200-1300 cm⁻¹ region. The alkene C=C stretching of the pentenyl group would show a band around 1640 cm⁻¹, and the =C-H stretching would be observed above 3000 cm⁻¹. The aromatic C-H stretching of the benzyl group also appears above 3000 cm⁻¹, while the aromatic C=C stretching vibrations are found in the 1450-1600 cm⁻¹ range.

Key IR Absorption Bands (Predicted)

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300-3500 | Medium-Strong |

| Aromatic C-H Stretch | >3000 | Medium |

| Alkene =C-H Stretch | >3000 | Medium |

| Aliphatic C-H Stretch | <3000 | Medium |

| C=O Stretch (Carbamate) | 1690-1710 | Strong |

| C=C Stretch (Alkene) | ~1640 | Medium |

| C=C Stretch (Aromatic) | 1450-1600 | Medium |

| C-O Stretch | 1200-1300 | Strong |

Mass Spectrometry (MS) Techniques (e.g., High-Resolution Mass Spectrometry, Selected Ion Monitoring)

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula.